N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C29H36N4O and its molecular weight is 456.634. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Improvement in Synthesis Techniques : Gong Fenga (2007) detailed improvements in the synthesis of related compounds, highlighting modifications in reduction, acetylation, and ethylation methods for increased yield and purity. This research provides insights into the synthetic pathways that could be applied to similar compounds for enhanced production efficiency Gong Fenga (2007).
Biological Activity Exploration : A study by P. Nayak et al. (2014) synthesized and evaluated the biological activities of a similar compound, demonstrating its antioxidant, analgesic, and anti-inflammatory properties. This suggests that the compound could also be evaluated for similar biological activities, contributing to pharmaceutical research P. Nayak, B. Narayana, B. Sarojini, J. Fernandes, A. Akshatha (2014).
Utility as Protecting Groups and Precursors : Research by S. Hanessian and E. Moralioglu (1972) on dimethylamino derivatives outlines their use as temporary protecting groups for vicinal diols, and for selective acylation, which could be relevant for the compound's applications in synthetic organic chemistry S. Hanessian, E. Moralioglu (1972).
Potential Biological Activities
Insecticidal Activity : The work by J. Samaritoni et al. (1999) on modifications of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha, alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide showcases the compound's potential for insecticidal activity, which could prompt investigations into related compounds' utility in pest control J. Samaritoni, J. Babcock, M. Schlenz, G. W. Johnson (1999).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-23-8-7-9-24(20-23)21-29(34)30-22-28(25-12-14-26(15-13-25)31(2)3)33-18-16-32(17-19-33)27-10-5-4-6-11-27/h4-15,20,28H,16-19,21-22H2,1-3H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUJOQFAKJSWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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